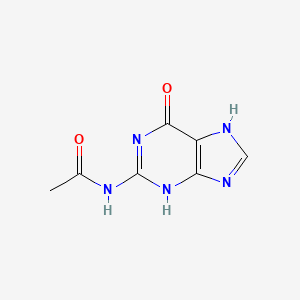

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also known as this compound, is a chemical compound with the molecular formula C7H7N5O2. It is a derivative of guanine, a purine nucleobase found in DNA and RNA.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide typically involves the acetylation of guanine. The reaction is carried out by treating guanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

化学反应分析

Hydrolysis

The amide bond in N-(6-oxo-3,7-dihydropurin-2-yl)acetamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s bioavailability or stability in biological systems.

Reagents/Conditions :

-

Acidic : HCl in aqueous solution.

-

Basic : NaOH in aqueous methanol.

Mechanism :

The amide bond (R-NH-CO-R’) cleaves to form R-NH₂ and R’-COOH, facilitated by protonation or deprotonation depending on the pH.

Oxidation

Oxidation of the purine core or acetamide group can generate oxo derivatives. For example, reaction with potassium permanganate (KMnO₄) may oxidize the hydroxyl group at position 6 to a carbonyl group, enhancing electrophilicity.

Reagents/Conditions :

-

KMnO₄ : Aqueous acidic medium.

-

Chromium trioxide (CrO₃) : Anhydrous conditions.

Product : Oxidized purine derivatives with modified redox properties.

Reduction

Reduction of the oxo group at position 6 to a hydroxyl or amine group is achievable using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alters the compound’s electron-donating capacity.

Reagents/Conditions :

-

NaBH₄ : Ethanol or methanol.

-

LiAlH₄ : Dry tetrahydrofuran (THF).

Product : Reduced purine derivatives with altered hydrogen-bonding capabilities.

Substitution

Nucleophilic substitution at the acetamide group or purine positions is feasible. For instance, the acetamide group can be replaced by thiols, amines, or alkoxides using bases like triethylamine (Et₃N).

Reagents/Conditions :

-

Nucleophiles : Thiols, amines, or alkoxides.

-

Base : Et₃N in dichloromethane.

Product : Substituted purine derivatives with tailored functional groups.

Alkylation

A notable reaction involves alkylation at the 9-position of the purine ring under phase-transfer catalysis (PTC). For example, treatment with ethylene glycol derivatives and paraformaldehyde in the presence of p-toluenesulfonic acid (TsOH) and tetrabutylammonium bromide (TBAB) yields alkylated products .

Reagents/Conditions :

-

Ethylene glycol : Paraformaldehyde, HCl.

-

Catalysts : TsOH, TBAB.

-

Solvent : Dowtherm Q at 150°C.

Product : Alkylated purine derivatives, such as bis-alkoxyethyl compounds .

Acetylation

While the compound already contains an acetamide group, further acetylation may target hydroxyl groups on the purine ring. This reaction typically employs acetyl chloride or acetic anhydride with a base like pyridine.

Reagents/Conditions :

-

Acetylating Agent : Acetyl chloride or acetic anhydride.

-

Base : Pyridine or Et₃N.

-

Solvent : Dichloromethane or THF.

Product : Diacetylated purine derivatives with enhanced lipophilicity.

Comparison of Similar Purine Derivatives

Key Research Findings

-

Phase-transfer catalysis enables selective alkylation at the 9-position, critical for synthesizing complex purine derivatives .

-

Acidic/basic hydrolysis provides a pathway to modulate the compound’s solubility and bioavailability.

-

Oxidation/reduction reactions alter the electronic properties of the purine core, influencing interactions with biological targets.

This compound’s reactivity underscores its utility in medicinal chemistry and enzyme inhibition studies.

科学研究应用

Medicinal Chemistry

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the context of cancer and viral infections.

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound has shown promise as a candidate for developing antiviral drugs targeting specific viruses due to its structural similarity to nucleotides .

- Cancer Treatment : The compound has been studied for its role in inhibiting cancer cell proliferation. Its ability to interfere with nucleotide synthesis pathways suggests potential use in chemotherapy regimens .

Biochemical Applications

In biochemistry, this compound serves as a substrate or intermediate in various enzymatic reactions.

- Enzyme Substrate : The compound is utilized in studies involving enzymes that modify purine bases. Its incorporation into biochemical assays helps elucidate enzyme mechanisms and substrate specificity .

- Nucleotide Synthesis Studies : As a purine analog, it is used to investigate the pathways of nucleotide synthesis and metabolism. This includes studies on how modifications to purine structures affect their biological functions .

Molecular Biology Research

This compound plays a significant role in molecular biology research, particularly in genetic studies and the development of gene therapies.

- Gene Therapy Applications : The compound's ability to mimic natural nucleotides makes it useful in designing nucleic acid-based therapeutics. It can be incorporated into oligonucleotides for targeted gene delivery systems .

- Cell Culture Studies : Researchers use this compound to assess its effects on cell growth and differentiation in various culture systems. Its influence on cellular processes provides insights into purine metabolism and its implications for health and disease .

Case Study 1: Antiviral Properties

A study demonstrated that this compound exhibited inhibitory effects on the replication of specific RNA viruses. The mechanism was attributed to its interference with viral RNA synthesis pathways, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that treatment with this compound led to a significant reduction in the proliferation of certain cancer cell lines. This effect was linked to apoptosis induction and cell cycle arrest at the G1 phase .

作用机制

The mechanism of action of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with DNA and RNA, potentially influencing genetic processes and cellular functions .

相似化合物的比较

Similar Compounds

Guanine: The parent compound of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, guanine is a fundamental component of DNA and RNA.

Adenine: Another purine nucleobase, adenine, shares structural similarities with guanine and its derivatives.

Cytosine: A pyrimidine nucleobase, cytosine, is often compared with purine derivatives due to its role in nucleic acids

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and reactivity, making it valuable for various applications .

属性

IUPAC Name |

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMRDDXWJSGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。